molecular formula C3H3ClN2 B098856 4-Chloro-1H-pyrazole CAS No. 15878-00-9

4-Chloro-1H-pyrazole

Cat. No.: B098856
CAS No.: 15878-00-9
M. Wt: 102.52 g/mol
InChI Key: BADSZRMNXWLUKO-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and one chlorine atom attached to the fourth carbon. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry

Scientific Research Applications

4-Chloro-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: The compound is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: It is used in the production of agrochemicals, dyes, and polymers

Safety and Hazards

When handling 4-Chloro-1H-pyrazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Given the wide range of applications and the proven applicability and versatility of pyrazole-containing compounds, synthesizing structurally diverse pyrazole derivatives is highly desirable . Researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Biochemical Analysis

Biochemical Properties

4-Chloropyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of 4-Chloropyrazole on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 4-Chloropyrazole involves a range of interactions at the molecular level. These include binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . The exact mechanisms are still being explored in scientific research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloropyrazole can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4-Chloropyrazole can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

4-Chloropyrazole is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can also influence metabolic flux or metabolite levels . The specifics of these pathways and interactions are currently under study.

Transport and Distribution

4-Chloropyrazole is transported and distributed within cells and tissues in a manner that is still being researched. It may interact with various transporters or binding proteins, and these interactions could influence its localization or accumulation .

Subcellular Localization

The subcellular localization of 4-Chloropyrazole and any effects on its activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with 1,3-dicarbonyl compounds, followed by chlorination. Another method includes the reaction of 4-chloropyrazole with appropriate reagents under controlled conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of advanced techniques such as microwave-assisted synthesis and green chemistry approaches to enhance yield and reduce environmental impact . The use of catalysts and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which have significant applications in medicinal chemistry and material science .

Comparison with Similar Compounds

Uniqueness: Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .

Properties

IUPAC Name

4-chloro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADSZRMNXWLUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166523
Record name 1H-Pyrazole, 4-chloro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15878-00-9
Record name 4-Chloropyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15878-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole, 4-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015878009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole, 4-chloro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloropyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and spectroscopic data for 4-Chloropyrazole?

A1: 4-Chloropyrazole has the molecular formula C3H3ClN2 and a molecular weight of 102.53 g/mol. Spectroscopic characterization data includes:

  • IR: Characteristic peaks have been reported for N–H stretching and ring vibrations. [, ]
  • 1H NMR: Provides distinct signals for the pyrazole ring protons, influenced by the chlorine substituent. [, ]
  • 13C NMR: Shows characteristic peaks for the carbon atoms in the pyrazole ring. []

Q2: Does 4-Chloropyrazole exhibit any catalytic properties?

A3: While 4-Chloropyrazole itself has not been widely explored for its catalytic activity, its derivatives, particularly metal complexes, have shown potential. For instance, ruthenium complexes with 4-chloropyrazole ligands demonstrate light-activated cytotoxicity against cancer cells. [] This activity highlights the potential of 4-chloropyrazole-based metal complexes in photoactivated chemotherapy.

Q3: Has computational chemistry been employed to study 4-Chloropyrazole?

A4: Yes, Density Functional Theory (DFT) calculations have been used to analyze the optimized structure of 4-Chloropyrazole. [] This study provided insights into the molecule's electronic structure, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), molecular electrostatic potential, and natural bond orbitals. These findings contribute to a deeper understanding of the molecule's reactivity and potential applications.

Q4: How do modifications to the 4-Chloropyrazole structure influence its activity?

A5: Research on 4-chloropyrazole-based pyridine derivatives as fungicide candidates reveals that structural modifications significantly impact their antifungal activity. [] The position and nature of substituents on the pyridine ring influenced the compounds' ability to inhibit fungal sterol biosynthesis, indicating a strong structure-activity relationship.

Q5: Are there strategies to enhance the stability or bioavailability of 4-Chloropyrazole?

A6: While specific formulation strategies for 4-Chloropyrazole are not extensively documented in the provided research, its use in synthesizing various derivatives suggests potential modifications. For example, the transformation of 4-chloropyrazole into 1-methyl-3,5-dinitropyrazole-4-nitrate, an energetic material with enhanced properties, highlights the potential for derivatization to achieve desired stability and performance characteristics. []

Q6: What are some common synthetic routes to obtain 4-Chloropyrazole?

A6: Several methods for synthesizing 4-chloropyrazole have been reported:

  • Chlorination of Pyrazole: This approach uses trichloroisocyanuric acid as a chlorinating agent under solvent-free mechanochemical conditions. []
  • From Propargyl Amine: A multi-step synthesis involves the conversion of propargyl amine to pyrazole N-oxide, followed by chlorination using DMF and POCl3. [, ]
  • From α-Chloro-β-ketodimethoxyacetals: This method allows for the preparation of 4-chloropyrazoles from readily available starting materials. [, ]

Q7: What types of reactions is 4-Chloropyrazole known to undergo?

A7: 4-Chloropyrazole is a versatile building block for various transformations:

  • Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles, exemplified by the synthesis of 1-methyl-3,5-dinitropyrazole-4-nitrate. []
  • Palladium-Catalyzed Arylation: This reaction enables the regioselective introduction of aryl groups at the 5-position of the pyrazole ring. [, ]
  • Nitration: 4-Chloropyrazole serves as a precursor for synthesizing energetic materials like 4-chloro-3,5-dinitropyrazole via nitration reactions. []

Q8: What are some of the key applications of 4-Chloropyrazole and its derivatives?

A8: 4-Chloropyrazole and its derivatives exhibit promise in various fields:

  • Energetic Materials: It acts as a precursor to energetic compounds like 4-chloro-3,5-dinitropyrazole and 1-methyl-3,5-dinitropyrazole-4-nitrate. [, ]
  • Fungicides: 4-Chloropyrazole-based pyridine derivatives display potent antifungal activities. []
  • Pharmaceuticals: The core structure of 4-chloropyrazole is found in various pharmaceuticals and bioactive compounds. [, ]
  • Photoactivated Chemotherapy: Ruthenium complexes with 4-chloropyrazole ligands show potential as photoactivated anticancer agents. []

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